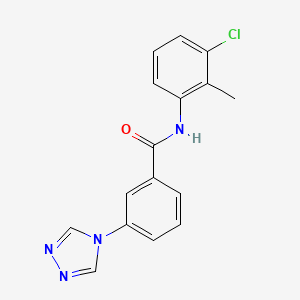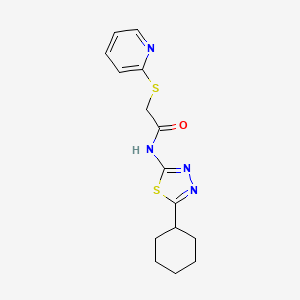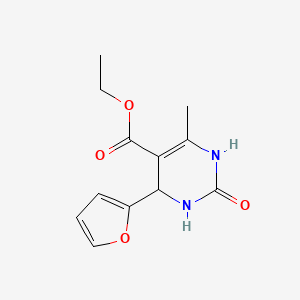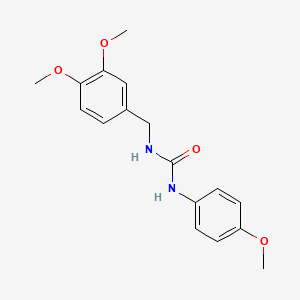
N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide, also known as CTZ, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of triazole derivatives and is known to exhibit a range of biological activities.
Wirkmechanismus
The mechanism of action of N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that contribute to inflammation. N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to exhibit a range of biochemical and physiological effects. In cancer research, N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to induce apoptosis, inhibit angiogenesis, and reduce the expression of various oncogenes. In inflammation research, N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor involved in the regulation of immune responses. In infectious diseases research, N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to exhibit antibacterial and antifungal activities by inhibiting the growth of various microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide in lab experiments is its ability to exhibit a range of biological activities, which makes it a versatile compound for studying various research areas. Additionally, N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide is relatively easy to synthesize and is commercially available. However, one of the limitations of using N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide. One area of research is the development of N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide derivatives with improved efficacy and reduced toxicity. Another area of research is the identification of new targets for N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide, which may expand its potential applications in scientific research. Additionally, the use of N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide in combination with other compounds may provide synergistic effects and improve its therapeutic potential.
Synthesemethoden
The synthesis of N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide involves the reaction of 3-chloro-2-methylbenzoic acid with 4H-1,2,4-triazole-4-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then treated with benzoyl chloride to obtain the final product, N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been studied for its potential application in a range of scientific research areas such as cancer, inflammation, and infectious diseases. In cancer research, N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In infectious diseases research, N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to exhibit antibacterial and antifungal activities.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c1-11-14(17)6-3-7-15(11)20-16(22)12-4-2-5-13(8-12)21-9-18-19-10-21/h2-10H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIWDMDMNQWNFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=CC=C2)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[(3-hydroxypropyl)amino]-1,3-dimethyl-7-(3-phenyl-2-propen-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5463704.png)

![3-(2-oxo-2-{4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}ethyl)morpholine dihydrochloride](/img/structure/B5463723.png)
![(3S*,5R*)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-5-(1-pyrrolidinylcarbonyl)-3-piperidinecarboxylic acid](/img/structure/B5463726.png)

![4-(5-{[3-(3-methylbutanoyl)piperidin-1-yl]carbonyl}pyridin-2-yl)benzamide](/img/structure/B5463744.png)


![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5463749.png)
![(3R*,4R*)-1-[(2-anilino-5-pyrimidinyl)carbonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5463756.png)
![ethyl 5-methyl-2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5463772.png)
